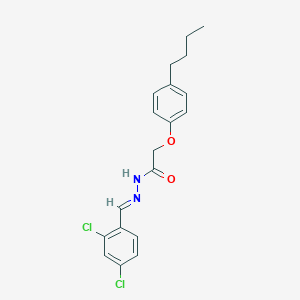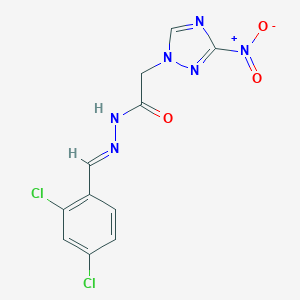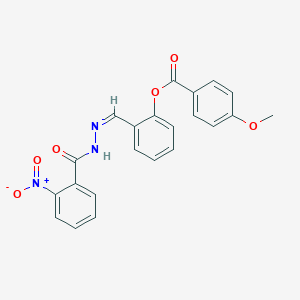![molecular formula C11H10BrN7O3 B387191 4-bromo-N-[(Z)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]benzamide](/img/structure/B387191.png)
4-bromo-N-[(Z)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)benzohydrazide is a complex organic compound with the molecular formula C11H10BrN7O3 This compound is notable for its unique structure, which includes a bromine atom, a nitro group, and a tetraazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)benzohydrazide typically involves multiple steps:
Formation of the Hydrazide: The initial step involves the reaction of 4-bromobenzoic acid with hydrazine hydrate to form 4-bromobenzohydrazide.
Formation of the Intermediate: The intermediate compound, 2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene, is synthesized separately. This involves the nitration of a suitable precursor followed by cyclization to form the tetraazole ring.
Condensation Reaction: The final step is the condensation of 4-bromobenzohydrazide with the intermediate compound under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction conditions to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of compounds where the bromine atom is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
4-bromo-N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)benzohydrazide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its unique structural features.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Explosives Research: The presence of the nitro and tetraazole groups makes it a candidate for high-energy materials.
Wirkmechanismus
The mechanism of action of 4-bromo-N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)benzohydrazide depends on its application:
In Medicinal Chemistry: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.
In Materials Science: It may contribute to the electronic properties of materials through its conjugated system and functional groups.
In Explosives: The nitro and tetraazole groups can undergo rapid decomposition, releasing a large amount of energy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-bromo-N’-(2-{5-nitro-2H-tetrazol-2-yl}ethylidene)benzohydrazide: Similar structure but lacks the methyl group.
4-bromo-N’-(2-{5-nitro-2H-tetrazol-2-yl}-1-methylethylidene)benzohydrazide: Similar but with different substituents on the benzene ring.
Uniqueness
4-bromo-N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)benzohydrazide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and potential applications. Its combination of a bromine atom, nitro group, and tetraazole ring is not commonly found in other compounds, making it a valuable subject for research and development.
Eigenschaften
Molekularformel |
C11H10BrN7O3 |
|---|---|
Molekulargewicht |
368.15g/mol |
IUPAC-Name |
4-bromo-N-[(Z)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]benzamide |
InChI |
InChI=1S/C11H10BrN7O3/c1-7(6-18-16-11(15-17-18)19(21)22)13-14-10(20)8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,14,20)/b13-7- |
InChI-Schlüssel |
BFLRESRBIGEKQI-QPEQYQDCSA-N |
Isomerische SMILES |
C/C(=N/NC(=O)C1=CC=C(C=C1)Br)/CN2N=C(N=N2)[N+](=O)[O-] |
SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)Br)CN2N=C(N=N2)[N+](=O)[O-] |
Kanonische SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)Br)CN2N=C(N=N2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-(2-methylphenoxy)propanamide](/img/structure/B387108.png)
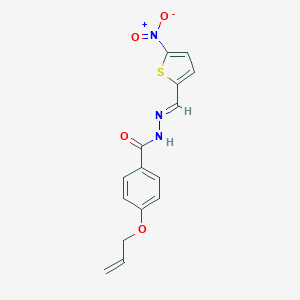
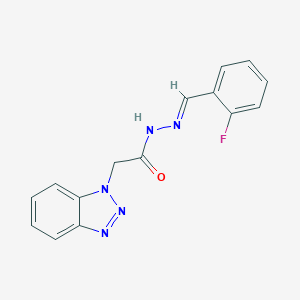
![N-[1-{[2-(4-ethoxybenzylidene)hydrazino]carbonyl}-2-(4-propoxyphenyl)vinyl]benzamide](/img/structure/B387112.png)
![2-bromo-N-(2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B387115.png)
![2-(1H-benzotriazol-1-yl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B387116.png)
![N'-[5-nitro-2-(4-morpholinyl)benzylidene]-2-(2-methoxyanilino)acetohydrazide](/img/structure/B387119.png)
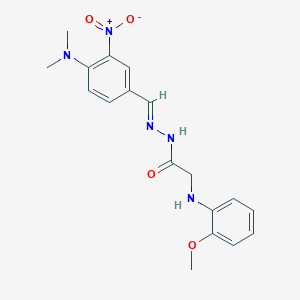
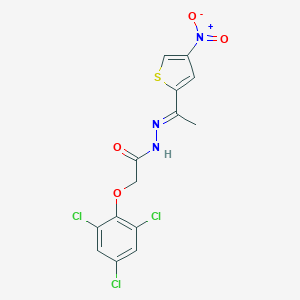
![Ethyl {[4-(benzoylamino)-5-chloro-2-methoxyphenyl]hydrazono}(cyano)acetate](/img/structure/B387123.png)
![N'-[5-nitro-2-(1-pyrrolidinyl)benzylidene]-2-(2-methoxyanilino)acetohydrazide](/img/structure/B387124.png)
